4-Benzyl-2-(bromomethyl)morpholine

Übersicht

Beschreibung

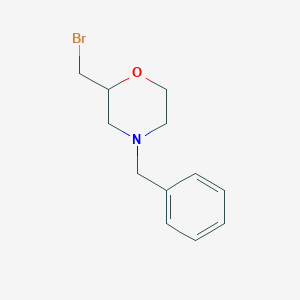

4-Benzyl-2-(bromomethyl)morpholine is an organic compound with the molecular formula C12H16BrNO. It is a morpholine derivative, characterized by the presence of a benzyl group and a bromomethyl group attached to the morpholine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(bromomethyl)morpholine typically involves a multi-step process. One common method includes the following steps:

Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the benzyl group: Benzylation of the morpholine ring is carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

Bromomethylation: The final step involves the bromomethylation of the benzylated morpholine using a brominating agent like N-bromosuccinimide (NBS) under specific reaction conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group (–CH₂Br) acts as a reactive electrophilic site, facilitating nucleophilic substitution (Sₙ2) under basic conditions.

Key Observations:

- Amination : Reacts with primary or secondary amines (e.g., morpholine, piperidine) to form alkylated amines. For example, in acetonitrile with potassium carbonate, the bromide is displaced by amine nucleophiles, yielding 4-benzyl-2-(morpholinomethyl)morpholine derivatives .

- Thiolation : Thiols (e.g., benzyl mercaptan) substitute the bromine atom in the presence of bases like NaH, forming thioether linkages .

- Alkoxylation : Alcohols or alkoxides (e.g., sodium methoxide) replace the bromine to generate ethers .

Conditions:

- Solvents: Acetonitrile, DMF, or THF.

- Catalysts/Bases: K₂CO₃, NaH, or Et₃N.

- Temperature: Typically 0°C to reflux (60–80°C) .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Examples:

- Suzuki Coupling : With arylboronic acids, Pd(PPh₃)₄ catalyzes coupling to form biaryl derivatives. Yields depend on substituent electronic effects .

- Buchwald-Hartwig Amination : Forms C–N bonds with aromatic amines using Pd₂(dba)₃ and Xantphos .

Conditions:

- Catalysts: Pd-based complexes (e.g., Pd(OAc)₂).

- Ligands: BINAP, Xantphos.

- Solvents: Toluene or dioxane .

Reduction Reactions

The bromomethyl group can be reduced to a methyl group under specific conditions.

Methods:

- Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni reduces C–Br to C–H, yielding 4-benzyl-2-methylmorpholine .

- Zinc/Acetic Acid : Mild reduction systems selectively remove bromine without altering the morpholine ring .

Challenges: Over-reduction of the benzyl group or morpholine ring is minimized by controlling H₂ pressure and temperature .

Oxidation Reactions

The morpholine ring and benzyl group are susceptible to oxidation under strong conditions.

Pathways:

- Morpholine Ring Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert the morpholine ring to a ketone or carboxylic acid derivative, though this is less common due to steric hindrance from the benzyl group .

- Benzyl Group Oxidation : Ozone or RuO₄ oxidizes the benzyl substituent to a benzoic acid derivative .

Ring-Opening Reactions

Under acidic or reductive conditions, the morpholine ring undergoes cleavage:

- Acidic Hydrolysis : Concentrated HCl opens the ring, forming a diol intermediate that further dehydrates to an imine .

- Reductive Ring Opening : LiAlH₄ reduces the ring to a secondary amine .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have explored the potential of 4-Benzyl-2-(bromomethyl)morpholine derivatives as antiviral agents. Research indicates that compounds with similar morpholine structures exhibit activity against viruses such as Ebola and Marburg. For instance, the structural optimization of related compounds has led to the discovery of potent small molecule inhibitors that could be developed into therapeutic agents for these viral infections . The bromomethyl group in the morpholine structure may enhance the compound's ability to interact with viral proteins, potentially inhibiting viral entry into host cells.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, including α-glucosidase. This enzyme is critical in carbohydrate metabolism, and its inhibition can be beneficial in managing conditions like diabetes. Studies have shown that morpholine derivatives can exhibit significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a versatile building block in drug development and chemical synthesis.

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel morpholine derivatives through various reaction pathways. For example, it can react with amines or other nucleophiles to form substituted morpholines, which are often found in pharmaceutical compounds . This versatility is crucial for developing new drugs and understanding structure-activity relationships in medicinal chemistry.

Case Study 1: Antiviral Compound Development

A series of studies focused on synthesizing and evaluating morpholine derivatives against Ebola virus demonstrated that specific modifications to the 4-benzyl group significantly enhanced antiviral potency. The synthesized compounds were tested for their efficacy in cellular models, showcasing promising results that warrant further exploration and optimization .

Case Study 2: Enzyme Inhibition

In a study evaluating α-glucosidase inhibitors, researchers synthesized several morpholine-based compounds, including those derived from this compound. The results indicated that certain derivatives exhibited IC50 values indicating strong inhibitory activity, highlighting their potential use in therapeutic applications for managing blood sugar levels .

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-(bromomethyl)morpholine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and materials.

Vergleich Mit ähnlichen Verbindungen

4-Benzylmorpholine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)morpholine: Lacks the benzyl group, affecting its overall reactivity and applications.

4-Benzyl-2-(chloromethyl)morpholine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Uniqueness: 4-Benzyl-2-(bromomethyl)morpholine is unique due to the presence of both the benzyl and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-Benzyl-2-(bromomethyl)morpholine (BBM), with the chemical formula C₁₂H₁₆BrNO and a molecular weight of approximately 270.16 g/mol, is a compound notable for its applications in proteomics and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structural features of BBM include:

- Morpholine Ring : A six-membered heterocyclic structure containing one nitrogen atom.

- Benzyl Group : Located at the 4-position, which enhances its lipophilicity.

- Bromomethyl Group : Positioned at the 2-position, serving as an electrophilic moiety that can react with nucleophilic sites in proteins.

BBM acts primarily as a bifunctional cross-linker in biological systems. The bromomethyl group allows it to form covalent bonds with nucleophilic amines on proteins, facilitating protein cross-linking. This property is crucial for studying protein interactions and dynamics in various biological contexts.

Key Mechanisms:

- Covalent Bond Formation : The electrophilic bromomethyl group reacts with amine groups on proteins.

- Protein Cross-Linking : This reaction results in stable covalent bonds that can alter protein function and interactions.

Biological Activities

Research indicates that BBM may exhibit several biological activities, particularly in the realm of proteomics and potential therapeutic applications. Here are some highlighted activities:

-

Protein Cross-Linking :

- Used extensively in proteomics to stabilize protein complexes for analysis.

- Enhances the detection of transient protein interactions.

-

Antimicrobial Properties :

- Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

-

Anticancer Potential :

- Investigated for its ability to inhibit cancer cell growth through modulation of protein function.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Protein Cross-Linking | Stabilizes protein interactions for analytical studies | |

| Antimicrobial | Potential effects against various microbial strains | |

| Anticancer | Inhibitory effects on cancer cell lines |

Case Study: Application in Proteomics

In a study focused on the application of BBM in proteomics, researchers utilized it to cross-link proteins involved in cellular signaling pathways. The results demonstrated that BBM effectively stabilized these complexes, allowing for improved mass spectrometry analysis. This application underscores its importance in understanding complex biological systems and signaling networks.

Comparative Analysis with Similar Compounds

BBM shares structural similarities with other morpholine derivatives, which may influence its biological activity. Below is a comparison table highlighting key compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Benzylmorpholine | C₁₂H₁₅NO | Lacks bromomethyl group; medicinal use |

| 2-Bromomethylmorpholine | C₈H₁₃BrN | Similar structure; different applications |

| 4-Chlorobenzylmorpholine | C₁₂H₁₅ClN | Chlorine instead of bromine; similar use |

The unique combination of the benzyl and bromomethyl groups in BBM contributes to its distinct reactivity patterns and potential biological activities, differentiating it from its analogs.

Eigenschaften

IUPAC Name |

4-benzyl-2-(bromomethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDNAFJDFGPLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380012 | |

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-00-2 | |

| Record name | 2-(Bromomethyl)-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.